2-Amino-4-phenylpyridine fundamental properties
2-Amino-4-phenylpyridine fundamental properties
An In-depth Technical Guide on the Core Properties of 2-Amino-4-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties of 2-amino-4-phenylpyridine, a heterocyclic amine of interest in medicinal chemistry and materials science. This document outlines its chemical and physical characteristics, provides detailed experimental protocols for its synthesis and analysis, and discusses its potential biological significance based on related structures.
Core Chemical and Physical Properties
2-Amino-4-phenylpyridine is a substituted pyridine derivative featuring a phenyl group at the 4-position and an amino group at the 2-position. Its structure lends itself to a range of chemical modifications, making it a versatile building block in organic synthesis.
Table 1: Physicochemical Properties of 2-Amino-4-phenylpyridine
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂ | --INVALID-LINK-- |
| Molecular Weight | 170.21 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 60781-83-1 | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | Yellow solid | --INVALID-LINK-- |
| Melting Point | Data not available. For the related compound 2-amino-4-methylpyridine, the melting point is 96-99 °C.[1] For 2-amino-4-phenylpyrimidine, it is 162-164 °C. | |
| Boiling Point | Data not available. The related compound 2-amino-4-methylpyridine has a boiling point of 230 °C.[1] | |
| Purity | Typically ≥95% | --INVALID-LINK--, --INVALID-LINK-- |
Table 2: Computed Physicochemical Properties of 2-Amino-4-phenylpyridine
| Property | Value | Source |
| XLogP3 | 1.8 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK-- |
| Rotatable Bond Count | 1 | --INVALID-LINK-- |
| Exact Mass | 170.084398327 Da | --INVALID-LINK-- |
| Topological Polar Surface Area | 38.9 Ų | --INVALID-LINK-- |
| Complexity | 152 | --INVALID-LINK-- |
Spectroscopic Properties (Predicted)
Table 3: Predicted Spectroscopic Data for 2-Amino-4-phenylpyridine
| Technique | Predicted Peaks/Signals |
| ¹H NMR | Aromatic Protons (Phenyl & Pyridine Rings): Multiple signals expected in the range of δ 6.5-8.5 ppm. The protons on the pyridine ring will likely appear as doublets and a singlet, while the phenyl protons will show multiplets. Amino Protons: A broad singlet is expected, the chemical shift of which is dependent on solvent and concentration. |
| ¹³C NMR | Aromatic Carbons: Multiple signals are expected in the aromatic region (δ 100-160 ppm). The carbon bearing the amino group (C2) would be shifted downfield. |
| FT-IR | N-H Stretching: Broad peaks in the region of 3300-3500 cm⁻¹ corresponding to the primary amine. C=C and C=N Stretching: Peaks in the 1400-1650 cm⁻¹ region characteristic of the aromatic rings. C-H Stretching (Aromatic): Peaks typically appear above 3000 cm⁻¹. |
| Mass Spectrometry | Molecular Ion (M⁺): A prominent peak is expected at m/z = 170. Fragmentation: Common fragmentation patterns would involve the loss of HCN, NH₂, or cleavage of the phenyl group. |
Experimental Protocols
The following protocols are adapted from established methods for the synthesis and characterization of related 2-aminopyridine and 2-phenylpyridine derivatives and represent a plausible approach for 2-amino-4-phenylpyridine.
Synthesis of 2-Amino-4-phenylpyridine
This synthesis can be approached via a multi-component reaction, which is an efficient method for generating molecular complexity in a single step.
Materials and Reagents:
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Benzaldehyde
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Malononitrile
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Acetone
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Ammonium acetate
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Ethanol (absolute)
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Catalyst (e.g., piperidine or a Lewis acid like ZnCl₂)
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Hydrochloric acid (for workup)
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Sodium bicarbonate (for neutralization)
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Ethyl acetate (for extraction)
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Anhydrous magnesium sulfate (for drying)
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Silica gel for column chromatography
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine benzaldehyde (1 equivalent), malononitrile (1 equivalent), acetone (1.2 equivalents), and ammonium acetate (1.5 equivalents) in absolute ethanol.
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Catalysis: Add a catalytic amount of piperidine or a Lewis acid.
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Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
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Workup: Upon completion, cool the reaction mixture to room temperature. Acidify with dilute hydrochloric acid and then neutralize with a saturated solution of sodium bicarbonate.
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Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude solid by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 2-amino-4-phenylpyridine.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Dissolve approximately 10-20 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.
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Process the data to identify chemical shifts, coupling constants, and integration values to confirm the structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
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Prepare a sample of the solid product, either as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
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Record the IR spectrum over the range of 4000-400 cm⁻¹.
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Identify characteristic absorption bands for the functional groups present in the molecule.
Mass Spectrometry (MS):
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Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
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Analyze the sample using an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) mass spectrometer to determine the mass-to-charge ratio of the molecular ion and its fragments.
Potential Biological Activity and Signaling Pathways
While direct biological targets for 2-amino-4-phenylpyridine are not extensively documented, the aminopyridine scaffold is present in numerous biologically active molecules.
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Nitric Oxide Synthase (NOS) Inhibition: Analogs such as 2-amino-4-methylpyridine are known potent inhibitors of inducible nitric oxide synthase (iNOS).[2] Overproduction of nitric oxide by iNOS is implicated in various inflammatory diseases, suggesting that 2-amino-4-phenylpyridine could be investigated for similar inhibitory activity.
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G-Protein Coupled Receptor (GPCR) Modulation: The structurally related 4-amino-2-phenylpyrimidine derivatives have been identified as agonists of the G-protein coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes.[3]
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Cytotoxic and Anticancer Activity: Various substituted aminopyridine derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cell lines.[4][5] The planar aromatic structure of 2-amino-4-phenylpyridine makes it a candidate for investigation as an intercalating agent or a kinase inhibitor.
Given the lack of specific pathway information, a general workflow for the synthesis and characterization is visualized below.
Visualizations
Caption: General workflow for the synthesis, characterization, and potential biological evaluation of 2-Amino-4-phenylpyridine.
References
- 1. 2-Amino-4-methylpyridine 99 695-34-1 [sigmaaldrich.com]
- 2. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]
- 5. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
